

BSJ-04-122 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest		
Compound Name:	BSJ-04-122	
Cat. No.:	B10827680	Get Quote

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Introduction

BSJ-04-122 is a novel, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4, also known as MAP2K4) and MKK7 (also known as MAP2K7).[1][2][3][4] These two kinases are key components of the c-Jun N-terminal Kinase (JNK) signaling pathway, which is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[5][6] The overexpression and activation of the JNK pathway have been linked to the progression of several diseases, including cancer.[1][4] BSJ-04-122 covalently targets a conserved cysteine residue located just before the DFG motif in the activation loop of MKK4 and MKK7, leading to irreversible inhibition.[2][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of BSJ-04-122, detailed experimental protocols for its characterization, and a description of its mechanism of action within the JNK signaling pathway.

Data Presentation: Kinase Selectivity Profile

BSJ-04-122 has been characterized as a highly potent and selective inhibitor of MKK4 and MKK7. While it is described as having "excellent kinome selectivity," a comprehensive quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[1][2] The primary reported inhibitory activities are summarized in the table below.



Target Kinase	IC50 (nM)	Description
MKK4 (MAP2K4)	4	Primary Target
MKK7 (MAP2K7)	181	Primary Target

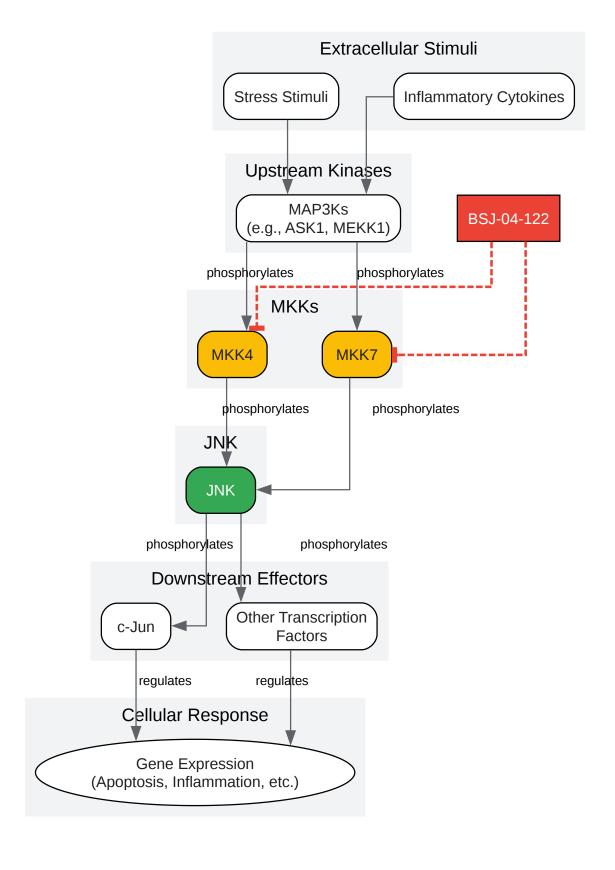
Table 1: In vitro inhibitory potency of **BSJ-04-122** against its primary targets.

A competition-based pulldown assay in cells treated with **BSJ-04-122** demonstrated high selectivity within the MKK family, with no engagement of MKK1/2/3/5/6 observed.[7] Further mass spectrometry analysis of chymotrypsin-digested protein fragments confirmed that **BSJ-04-122** covalently binds to Cys247 in MKK4 and Cys261 in MKK7.[7]

Signaling Pathway

BSJ-04-122 exerts its biological effects by inhibiting the JNK signaling pathway. MKK4 and MKK7 are the direct upstream activators of JNKs. By inhibiting MKK4 and MKK7, **BSJ-04-122** prevents the phosphorylation and subsequent activation of JNK. This, in turn, blocks the downstream signaling cascade that would otherwise lead to the activation of transcription factors such as c-Jun, which regulate the expression of genes involved in various cellular responses.









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